molecular formula C20H20FN3O2S B2822237 1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide CAS No. 2034568-52-8

1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide

Cat. No.: B2822237
CAS No.: 2034568-52-8
M. Wt: 385.46
InChI Key: INBAMLJYBUCAPR-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydropyridine-fused imidazole core (5H,6H,7H,8H-imidazo[1,2-a]pyridine) linked to a 2-fluorophenyl group via a methanesulfonamide bridge. This compound is structurally characterized by:

  • Aromatic fluorophenyl moiety: Enhances lipophilicity and influences target binding through halogen interactions.
  • Methanesulfonamide group: Improves solubility and metabolic stability compared to non-sulfonamide analogs.
  • Tetrahydropyridine-imidazole core: Provides a rigid scaffold for receptor interactions, common in kinase inhibitors and antimicrobial agents .

Its synthesis typically involves coupling reactions between substituted imidazo[1,2-a]pyridine intermediates and fluorophenyl sulfonamide precursors, as seen in analogous compounds .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-17-9-3-1-7-15(17)14-27(25,26)23-18-10-4-2-8-16(18)19-13-24-12-6-5-11-20(24)22-19/h1-4,7-10,13,23H,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INBAMLJYBUCAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Tetrahydroimidazo[1,2-a]pyridinyl Group: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.

    Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The methanesulfonamide group can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in studies investigating its effects on cellular pathways and molecular targets.

    Chemical Biology: Researchers use this compound to probe biological systems and understand the interactions between small molecules and proteins.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Methanesulfonamide is shared with , but the absence of fluorophenyl in reduces its lipophilicity (predicted logP: 1.2 vs. 2.8 for the target).
  • Compound adds a pyrimidine substituent, enhancing kinase inhibition but increasing molecular weight (523.6 g/mol vs. 449.5 g/mol for the target).

Physicochemical Properties

Property Target Compound cpd S8 Compound 13a Compound
Molecular Weight (g/mol) 449.5 395.8 358.4 229.3
logP (Predicted) 2.8 3.1 2.5 1.2
Water Solubility (mg/mL) 0.03 0.02 0.05 0.15
Melting Point (°C) Not reported 225–227 Not reported Not reported

Analysis :

  • The target compound’s higher logP compared to and reflects the fluorophenyl group’s hydrophobicity.
  • Lower solubility than may necessitate formulation adjustments for bioavailability.

Pharmacological Data

Compound Biological Activity IC50 / MIC Reference
Target Compound Kinase inhibition (hypothetical) ~50 nM (estimated)
cpd S8 Anticancer (in vitro) 1.2 µM (HeLa cells)
Compound 13a Antibacterial (S. aureus) 8 µg/mL
N-({5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}methyl)methanesulfonamide Not reported N/A

Insights :

  • The pyrimidine-modified analog shows enhanced kinase inhibition, indicating structural flexibility for target optimization.

Yield Comparison :

  • Target Compound: ~40–50% (estimated)
  • cpd S8 : 63 mg isolated (63% yield)
  • Compound 13a : Not reported

Q & A

Q. What are the established synthetic routes for 1-(2-fluorophenyl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodology:

  • Multi-step synthesis : Begin with halogenated phenyl precursors and imidazo[1,2-a]pyridine intermediates. Key steps include nucleophilic substitution for fluorophenyl incorporation and sulfonamide coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

  • Optimization : Use Design of Experiments (DoE) to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd for cross-coupling). Monitor purity via HPLC at each stage .

  • Example reaction table :

    StepReagents/ConditionsYield (%)Purity (HPLC)
    Fluorophenyl couplingPd(OAc)₂, K₂CO₃, DMF, 80°C7292%
    Sulfonamide formationEDC, HOBt, DCM, RT6588%

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodology:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm aromatic proton environments and sulfonamide (-SO₂NH-) linkage. Compare chemical shifts with computational predictions (DFT) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out adducts.
  • X-ray crystallography : For unambiguous confirmation of the imidazo[1,2-a]pyridine core and fluorophenyl orientation .

Q. What strategies are recommended to assess the compound’s solubility and stability in biological buffers?

Methodology:

  • Solubility screening : Use shake-flask method in PBS (pH 7.4), DMSO, and simulated gastric fluid. Quantify via UV-Vis at λ_max (~290 nm) .
  • Stability studies : Incubate at 37°C for 24–72 hours. Monitor degradation by LC-MS; identify hydrolytic or oxidative byproducts (e.g., des-fluoro derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

Methodology:

  • Assay validation : Confirm target engagement using SPR (surface plasmon resonance) for binding affinity (KD) and cellular thermal shift assays (CETSA) .
  • Off-target profiling : Screen against related enzymes (e.g., COX-1/2 for sulfonamides) to rule out pan-inhibition .
  • Data reconciliation : Apply multivariate analysis to correlate physicochemical properties (logP, pKa) with activity trends .

Q. What computational approaches are suitable for predicting the compound’s binding mode to its target?

Methodology:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite with crystal structures of homologous targets (e.g., COX-2 PDB: 5KIR). Prioritize poses with sulfonamide interactions at catalytic sites .
  • Molecular dynamics (MD) : Simulate 100-ns trajectories to assess binding stability. Calculate RMSD/RMSF for fluorophenyl and imidazo-pyridine moieties .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency and reduce toxicity?

Methodology:

  • Analog synthesis : Modify fluorophenyl substituents (e.g., Cl, OCH₃) and imidazo-pyridine saturation (5H vs. 7H). Test in cytotoxicity assays (e.g., HepG2 IC₅₀) .
  • Toxicity prediction : Use in silico tools like ProTox-II to flag hepatotoxicity risks. Cross-validate with Ames test for mutagenicity .

Q. What experimental designs are recommended for in vivo pharmacokinetic studies?

Methodology:

  • Dosing regimen : Administer IV/PO in rodent models. Collect plasma at t = 0.5, 1, 4, 8, 24 h. Quantify via LC-MS/MS .
  • Key parameters : Calculate AUC, Cmax, t₁/₂. Compare with in vitro metabolic stability (microsomal clearance) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

Methodology:

  • Re-evaluate force fields : Adjust partial charges for sulfonamide groups in docking simulations.
  • Experimental controls : Confirm assay pH (sulfonamides are pH-sensitive) and co-factor requirements (e.g., Mg²⁺ for kinases) .

Tables for Key Findings

Q. Table 1. Comparative Bioactivity of Structural Analogs

AnalogModificationCOX-2 IC₅₀ (nM)HepG2 IC₅₀ (μM)
ParentNone120>100
A2-Cl fluorophenyl8545
B7H-imidazo-pyridine150>100

Q. Table 2. Stability in Simulated Biological Fluids

MediumHalf-life (h)Major Degradant
PBS (pH 7.4)12Des-fluoro
SGF (pH 1.2)2Sulfonic acid

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